4-chloro-1-[(2,5-dimethoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole
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Overview
Description
4-chloro-1-[(2,5-dimethoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole is a synthetic organic compound characterized by its unique structural features, including a pyrazole ring substituted with a chloro group, a sulfonyl group attached to a dimethoxyphenyl moiety, and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-[(2,5-dimethoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step often involves the condensation of a suitable 1,3-dicarbonyl compound with hydrazine or its derivatives to form the pyrazole ring.
Sulfonylation: The sulfonyl group is introduced by reacting the pyrazole intermediate with a sulfonyl chloride derivative, such as 2,5-dimethoxybenzenesulfonyl chloride, under basic conditions.
Methylation: The final step involves the methylation of the pyrazole ring, which can be accomplished using methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure efficiency and consistency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-chloro-1-[(2,5-dimethoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium thiolate in polar aprotic solvents like dimethyl sulfoxide.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Corresponding substituted pyrazoles.
Scientific Research Applications
4-chloro-1-[(2,5-dimethoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it a candidate for developing new materials with specific electronic or optical properties.
Chemical Research: It serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Mechanism of Action
The mechanism by which 4-chloro-1-[(2,5-dimethoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl group can form strong hydrogen bonds, while the chloro and dimethoxyphenyl groups can participate in hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-1-[(2,4-dimethoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole
- 4-chloro-1-[(2,5-dimethoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole
- This compound
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can significantly influence its chemical reactivity and biological activity. The presence of both electron-donating (dimethoxy) and electron-withdrawing (chloro and sulfonyl) groups creates a unique electronic environment, making it distinct from other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, highlighting its preparation, reactions, applications, and unique features
Properties
IUPAC Name |
4-chloro-1-(2,5-dimethoxyphenyl)sulfonyl-3,5-dimethylpyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O4S/c1-8-13(14)9(2)16(15-8)21(17,18)12-7-10(19-3)5-6-11(12)20-4/h5-7H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIBYXKUPBOZQMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1S(=O)(=O)C2=C(C=CC(=C2)OC)OC)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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